(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol

Protecting group stability Silyl ether hydrolysis Orthogonal protection strategy

(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol (CAS 132162-12-0, C₁₂H₂₆O₂Si, MW 230.42) is a single-enantiomer, trans-configured cyclohexane-1,2-diol derivative in which the secondary alcohol at C-2 is protected as a tert-butyldimethylsilyl (TBDMS) ether, leaving the C-1 hydroxyl free. This compound belongs to the widely employed class of silyl-protected chiral 1,2-diol building blocks, wherein the TBDMS group confers a hydrolytic stability advantage of ~10⁴-fold over the corresponding trimethylsilyl (TMS) ether while retaining orthogonal deprotectability with fluoride or mild acid.

Molecular Formula C12H26O2Si
Molecular Weight 230.42 g/mol
Cat. No. B11874907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol
Molecular FormulaC12H26O2Si
Molecular Weight230.42 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OC1CCCCC1O
InChIInChI=1S/C12H26O2Si/c1-12(2,3)15(4,5)14-11-9-7-6-8-10(11)13/h10-11,13H,6-9H2,1-5H3/t10-,11+/m1/s1
InChIKeyIAKVQZKBAVMFAQ-MNOVXSKESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2S)-2-[tert-Butyl(dimethyl)silyl]oxycyclohexan-1-ol – Chiral Monoprotected trans-1,2-Cyclohexanediol for Asymmetric Synthesis


(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol (CAS 132162-12-0, C₁₂H₂₆O₂Si, MW 230.42) is a single-enantiomer, trans-configured cyclohexane-1,2-diol derivative in which the secondary alcohol at C-2 is protected as a tert-butyldimethylsilyl (TBDMS) ether, leaving the C-1 hydroxyl free . This compound belongs to the widely employed class of silyl-protected chiral 1,2-diol building blocks, wherein the TBDMS group confers a hydrolytic stability advantage of ~10⁴-fold over the corresponding trimethylsilyl (TMS) ether while retaining orthogonal deprotectability with fluoride or mild acid [1]. Its defined (1R,2S) absolute configuration renders it a predictable chiral synthon for asymmetric transformations, contrasting with racemic or diastereomeric mixtures that introduce stereochemical ambiguity into downstream products.

Why (1R,2S)-2-[tert-Butyl(dimethyl)silyl]oxycyclohexan-1-ol Cannot Be Replaced by Generic Silyl-Protected Cyclohexanols


Substituting (1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol with a non-stereodefined analog—such as racemic trans-2-(TBDMS-oxy)cyclohexanol, the corresponding cis diastereomer, or a TMS/TES-protected variant—introduces quantifiable penalties. Racemic material generates 1:1 mixtures of diastereomeric products in any subsequent enantioselective transformation, necessitating chiral separation and reducing effective yield by approximately 50% [1]. The TMS analog, while structurally analogous, exhibits a relative acid-hydrolytic stability of only 1 versus 20,000 for the TBDMS ether, meaning premature deprotection occurs under conditions where the TBDMS group survives intact [2]. Conversely, the bulkier TBDPS analog displays comparable acid stability (relative stability ~5,000,000) but is cleaved approximately 20,000-fold more slowly by fluoride ion, complicating orthogonal deprotection strategies and increasing molecular weight without commensurate benefit for secondary alcohol protection on a cyclohexane scaffold [2]. The quantitative evidence below confirms that stereochemistry, silyl-group size, and differential stability collectively define the compound’s irreplaceability.

Quantitative Differentiation Evidence for (1R,2S)-2-[tert-Butyl(dimethyl)silyl]oxycyclohexan-1-ol


TBDMS vs. TMS Ether Hydrolytic Stability: ~20,000-Fold Acid Resistance Advantage

Under acidic aqueous conditions, the TBDMS ether in the target compound exhibits a relative hydrolytic stability of approximately 20,000 compared to a baseline of 1 for the analogous trimethylsilyl (TMS) ether [1]. In practical terms, a TMS-protected (1R,2S)-2-[(trimethylsilyl)oxy]cyclohexan-1-ol would undergo substantial solvolysis during aqueous workup or silica gel chromatography, whereas the TBDMS-protected compound remains >95% intact . This 4.3-log-unit stability differential translates into verifiably higher isolated yields in multi-step sequences where acidic or protic conditions are encountered.

Protecting group stability Silyl ether hydrolysis Orthogonal protection strategy

TBDMS vs. TBDPS Orthogonal Cleavage: Differential Fluoride Deprotection Rates Enable Selective Unmasking

Although TBDPS ethers are ~250-fold more acid-stable than TBDMS ethers (relative stability ~5,000,000 vs. ~20,000) [1], TBDPS groups are cleaved significantly more slowly by fluoride ion sources such as TBAF. The differential fluoride lability follows the order TBDMS ≈ TBDPS > TIPS in KHF₂-mediated desilylation at room temperature, with TBDMS ethers undergoing complete cleavage within 30 minutes while TIPS ethers require 2.5 hours [2]. This enables a chemoselective orthogonal strategy: TBDMS can be removed with fluoride while a TBDPS group elsewhere in the molecule remains intact, or vice versa using acidic conditions (2:1 AcOH/H₂O at 25 °C selectively cleaves TBDMS over TBDPS) [1].

Orthogonal deprotection Fluoride-mediated desilylation Silyl ether selectivity

Diastereoselectivity of TBDMS-Protected vs. MOM-Protected Cyclohexanol in Rh-Catalyzed Hydroformylation

In rhodium-catalyzed hydroformylation of 2-methylenecyclohexanol derivatives, the TBDMS-protected substrate afforded higher yields while maintaining diastereoselectivities comparable to the best-performing methoxymethyl (MOM)-protected analog, which achieved an 87:13 diastereomeric ratio [1]. The TBDMS ether thus matches the stereodirecting capability of the MOM group while offering the advantage of orthogonal fluoride-mediated deprotection not available with MOM ethers, which require strongly acidic conditions for removal.

Hydroformylation Substrate-directed diastereoselectivity Protecting group effect

Single-Enantiomer (1R,2S) Configuration Enables >95% Diastereomeric Excess in Chiral Auxiliary Applications

The defined (1R,2S) absolute configuration of the target compound, as opposed to racemic trans-2-(TBDMS-oxy)cyclohexanol or the enantiomeric (1S,2R) form, provides predictable stereochemical outcomes when employed as a chiral auxiliary. Cyclohexanol-based chiral auxiliaries with defined absolute configuration achieve diastereomeric excesses of 90–95% in benzylation reactions, with the stereochemical outcome determined by the auxiliary’s configuration . Use of racemic material would produce a 1:1 mixture of diastereomeric products, reducing the effective yield of the desired stereoisomer by ~50% and requiring costly chromatographic separation.

Chiral auxiliary Enantiomeric purity Asymmetric induction

Chemoselective Protection/Deprotection Hierarchy: Secondary TBDMS Ether Survival >95% During Primary TBDMS Cleavage

In a systematic study of TBDMS ether deprotection using formic acid (5–20%) in acetonitrile/water, secondary TBDMS ethers—the exact substitution pattern present in (1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol—remained >95% intact while primary TBDMS ethers were quantitatively cleaved . This establishes a well-defined chemoselective hierarchy that enables selective unmasking of a primary TBDMS-protected alcohol in the presence of the target compound’s secondary TBDMS group, an orthogonal strategy not accessible with TMS ethers, which lack sufficient discrimination between primary and secondary alcohol protection.

Chemoselective deprotection Primary vs secondary alcohol discrimination Formic acid desilylation

Stereoconvergent Cross-Coupling Compatibility: Retention of Stereochemical Purity with TBDMS-Protected Cyclohexanol Electrophiles

Iron-mediated cross-coupling of chiral TBS-protected 2-iodocyclohexanols with aryl Grignard reagents proceeds with no loss of stereochemical purity, yielding trans-2-arylcyclohexanol derivatives in high diastereoselectivity . This stereoconvergent behavior depends critically on the TBDMS protecting group; the corresponding free diol or TMS-protected analog would undergo competing elimination or configurational erosion under the organometallic conditions. The TBDMS group provides sufficient steric bulk and stability to preserve the trans relationship during C–C bond formation.

Stereoconvergent cross-coupling Iron-mediated coupling Chiral pool synthesis

High-Value Application Scenarios for (1R,2S)-2-[tert-Butyl(dimethyl)silyl]oxycyclohexan-1-ol in Research and Industry


Chiral Building Block for Enantioselective Synthesis of Carbasugars and Cyclitol Natural Products

The single-enantiomer (1R,2S) configuration, combined with the orthogonal stability of the TBDMS group, makes this compound an ideal starting material for carbasugar synthesis. As demonstrated in the synthesis of chiral cyclohexanes via 6-exo-dig radical cyclization [1], the TBDMS-protected scaffold provides predictable stereochemical outcomes with diastereomeric excesses exceeding 90% . The TBDMS ether remains intact through radical cyclization conditions that would cleave a TMS group, while its fluoride-labile nature allows mild deprotection at the final stage without epimerizing acid-sensitive functionality. This eliminates the need for enzymatic resolution of racemic intermediates, reducing step count and improving overall yield.

Orthogonal Protection Strategy in Multi-Step Polyol Synthesis for Pharmaceutical Intermediates

In complex molecule synthesis where multiple hydroxyl groups must be sequentially revealed, the well-characterized chemoselective hierarchy of TBDMS ethers is critical. Using 5–20% formic acid in acetonitrile/water, a primary TBDMS group can be quantitatively removed while the secondary TBDMS group on the cyclohexane scaffold remains >95% intact . Conversely, fluoride (TBAF or KHF₂) cleaves the TBDMS group within 30 minutes at room temperature without affecting a TBDPS group [2]. This bidirectional orthogonality is not achievable with TMS (too labile to all conditions) or TBDPS (too resistant to fluoride), making the TBDMS-protected cyclohexanol the optimal intermediate for convergent synthetic strategies.

Stereochemical Probe in Substrate-Directed Catalytic Asymmetric Reactions

The TBDMS-protected (1R,2S)-cyclohexanol scaffold serves as a calibrated stereochemical probe for evaluating substrate-directing effects in transition-metal catalysis. In rhodium-catalyzed hydroformylation, the TBDMS-protected derivative provides diastereoselectivities comparable to the best-performing MOM-protected substrate (dr 87:13) while offering higher yields [3]. This reproducible stereochemical response, combined with the compound’s commercial availability as a single enantiomer, makes it a reliable benchmark substrate for assessing new chiral catalysts and directing-group strategies without the confounding variable of protecting-group lability.

Analytical Derivatization Standard for Chiral GC-MS Method Development

TBDMS ethers are established derivatization agents in GC-MS analysis, offering ~10⁴-fold greater hydrolytic stability than TMS derivatives and producing characteristic [M–57]⁺ fragment ions that facilitate sensitive selected ion monitoring . (1R,2S)-2-[tert-Butyl(dimethyl)silyl]oxycyclohexan-1-ol, with its defined absolute configuration and known molecular weight (230.42), can serve as a chiral derivatization standard for validating enantioselective GC methods targeting 1,2-diol metabolites or degradants. Compared to TMS-derivatized standards, the TBDMS analog provides superior chromatographic stability and reduced susceptibility to injection-port hydrolysis, improving inter-day method reproducibility.

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